An In-depth Technical Guide to the Synthesis and Structural Characterization of Methyl Ricinoleate
An In-depth Technical Guide to the Synthesis and Structural Characterization of Methyl Ricinoleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl ricinoleate (B1264116), the methyl ester of ricinoleic acid, is a pivotal bio-based chemical raw material derived from castor oil. Its unique molecular structure, featuring a hydroxyl group and a carbon-carbon double bond, imparts versatile properties that are leveraged in numerous industrial and pharmaceutical applications, including lubricants, plasticizers, surfactants, and as a precursor for various chemical syntheses.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of methyl ricinoleate via transesterification of castor oil and details its structural characterization through modern analytical techniques. This document is intended to serve as a detailed resource, offering experimental protocols, quantitative data, and workflow visualizations to aid researchers and professionals in the fields of chemistry and drug development.
Synthesis of Methyl Ricinoleate
The primary route for synthesizing methyl ricinoleate is the transesterification of castor oil, which is rich in triglycerides of ricinoleic acid.[4] This process involves the reaction of castor oil with methanol (B129727) in the presence of a catalyst to yield methyl ricinoleate and glycerol (B35011) as a byproduct.[3][4] The choice of catalyst—alkaline, acidic, or enzymatic—significantly influences reaction conditions, yield, and purity of the final product.
Alkaline-Catalyzed Transesterification
Alkaline catalysts, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), are commonly employed for their high reaction rates and efficiency at relatively low temperatures.[4][5]
Experimental Protocol: Alkaline-Catalyzed Synthesis
-
Preparation of Catalyst Solution: Dissolve a measured amount of KOH or NaOH in anhydrous methanol to prepare the catalyst solution (e.g., 1.5% w/w of oil).[4][6]
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add a predetermined quantity of castor oil (e.g., 150 g).[7]
-
Reaction Initiation: Heat the castor oil to the desired reaction temperature (e.g., 65°C) with constant stirring.[6]
-
Addition of Catalyst: Add the prepared catalyst-methanol solution to the heated oil.[7]
-
Reaction Progression: Maintain the reaction at the set temperature and stirring rate for a specified duration (e.g., 60 minutes).[6]
-
Product Separation: After the reaction is complete, transfer the mixture to a separating funnel. The denser glycerol layer will separate at the bottom and can be drained off.[8]
-
Purification: The upper layer, containing methyl ricinoleate, unreacted methanol, and residual catalyst, should be washed with warm water to remove impurities.[8]
-
Drying: The purified methyl ricinoleate is then dried under reduced pressure to remove any remaining water and methanol.[9]
Lipase-Catalyzed Transesterification
Enzymatic transesterification using lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), offers a more environmentally friendly "green" alternative, proceeding under milder reaction conditions.[10][11]
Experimental Protocol: Lipase-Catalyzed Synthesis
-
Reaction Mixture: In a suitable reaction vessel, combine castor oil (e.g., 300 g) and the immobilized lipase (e.g., 6 g of Novozym 435).[10]
-
Methanol Addition: Add methanol in a specific molar ratio to the oil (e.g., 6:1). To avoid deactivation of the lipase, methanol can be added stepwise.[10]
-
Reaction Conditions: Maintain the reaction at an optimal temperature (e.g., 50°C) with continuous stirring for an extended period (e.g., 24 hours).[10]
-
Catalyst Recovery: After the reaction, the immobilized lipase can be recovered by filtration for potential reuse.
-
Product Purification: The product mixture is then purified using similar separation and washing steps as in the alkaline-catalyzed method to isolate the methyl ricinoleate.
Synthesis Workflow Diagram
Caption: General Workflow for Methyl Ricinoleate Synthesis
Quantitative Data on Synthesis
The yield and purity of methyl ricinoleate are highly dependent on the reaction parameters. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Alkaline-Catalyzed Synthesis Conditions and Yields
| Catalyst | Methanol/Oil Molar Ratio | Catalyst Conc. (% w/w) | Temperature (°C) | Time (min) | Yield (%) | Purity (%) | Reference |
| NaOH | - | 1.5% | 30 | 90 | 95.38 | 96.26 | [4] |
| KOH | 12:1 | 1.5% | 65 | 60 | 96 | - | [6] |
| KOH | 6:1 | 0.9% | 60 | 360 | 96.7 | 84.1 | [7] |
| NaOH | - | - | 70 | 60 | 63.29 | - | [12] |
Table 2: Lipase-Catalyzed Synthesis Conditions and Yields
| Lipase Source | Methanol/Oil Molar Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Candida antarctica (Novozym 435) | 6:1 | 50 | 24 | 97 | [10] |
| Candida antarctica Lipase B | - | 60 | 6 | 98.5 (Conversion) | [4] |
Structural Characterization
The structure of the synthesized methyl ricinoleate is confirmed using various spectroscopic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the methyl ricinoleate molecule.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A thin film of the purified methyl ricinoleate sample is placed on a KBr pellet or directly on the ATR crystal of the FTIR spectrometer.
-
Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Data Analysis: The obtained spectrum is analyzed for characteristic absorption bands.
Table 3: Characteristic FTIR Absorption Bands of Methyl Ricinoleate
| Wavenumber (cm⁻¹) | Functional Group | Vibration | Reference |
| ~3400 | -OH | O-H Stretching | [13][14] |
| ~2928, 2855 | -CH₂, -CH₃ | C-H Stretching | [14] |
| ~1742 | -C=O | Ester C=O Stretching | [14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a small amount of the methyl ricinoleate sample in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz).
-
Data Analysis: Analyze the chemical shifts (δ), integration, and multiplicity of the signals to assign them to the respective protons and carbons in the structure.
Table 4: ¹H NMR Chemical Shifts for Methyl Ricinoleate in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Reference |
| 5.54 | H-9 | m | [15] |
| 5.39 | H-10 | m | [15] |
| 3.65 | -OCH₃ | s | [15] |
| 3.60 | H-12 | m | [15] |
| 2.29 | H-2 | t | [15] |
| 2.20 | H-11 | m | [15] |
| 2.03 | H-8 | m | [15] |
| 0.87 | H-18 | m | [15] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of methyl ricinoleate.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any minor impurities.[16]
-
Ionization: The molecules are ionized, typically using Electron Ionization (EI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Data Analysis: The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Table 5: Key Mass Spectrometry Data for Methyl Ricinoleate
| Feature | Value | Reference |
| Molecular Weight | 312.5 g/mol | [17] |
| Molecular Ion Peak (M⁺) | m/z 312 | [18] |
| Key Fragment (M-18) | m/z 294 (Loss of H₂O) | [19] |
Characterization Workflow Diagram
Caption: Workflow for Structural Characterization
Physicochemical Properties
A summary of the key physical and chemical properties of methyl ricinoleate is presented below.
Table 6: Physicochemical Properties of Methyl Ricinoleate
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₆O₃ | [1] |
| Molecular Weight | 312.5 g/mol | [17] |
| IUPAC Name | methyl (Z,12R)-12-hydroxyoctadec-9-enoate | [17] |
| Physical Description | Clear, viscous liquid | [1] |
| Density | 0.9236 g/mL at 22 °C | [2] |
| Boiling Point | 411.00 to 413.00 °C @ 760 mm Hg (est) | [20] |
| Kinematic Viscosity (40°C) | 15.7 mm²/s | [7] |
Conclusion
The synthesis of methyl ricinoleate from castor oil via transesterification is a well-established and efficient process. The choice between alkaline and enzymatic catalysis allows for a trade-off between reaction speed and environmental considerations. The structural integrity of the synthesized product can be rigorously confirmed through a combination of FTIR, NMR, and mass spectrometry. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and professionals to produce and characterize methyl ricinoleate for its diverse applications in chemical synthesis and product development.
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